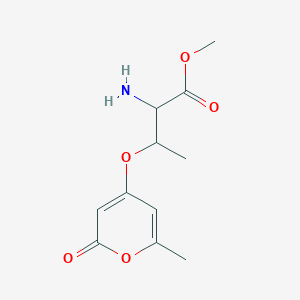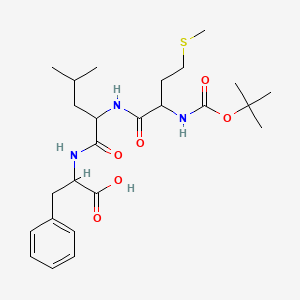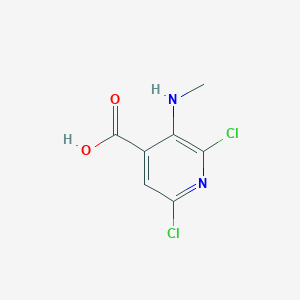![molecular formula C25H16N2O3 B13656799 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde](/img/structure/B13656799.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)dipicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde: is a complex organic compound characterized by the presence of multiple aldehyde groups and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde typically involves multi-step organic reactions. One common method includes the formylation of biphenyl derivatives followed by subsequent reactions to introduce the picolinaldehyde groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its applications in advanced materials and research.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde groups in 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde can undergo oxidation to form carboxylic acids.
Reduction: These aldehyde groups can also be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used as a building block in the synthesis of covalent organic frameworks (COFs) and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as high surface area and porosity.
Biology and Medicine: In biological research, this compound can be used to study the interactions of aldehyde groups with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is used in the production of advanced polymers and materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde involves its ability to form covalent bonds with various substrates. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity is crucial for its role in the synthesis of complex organic frameworks and materials.
Comparison with Similar Compounds
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound has a similar structure but with a different substitution pattern on the biphenyl ring.
4,4’-Diformylbiphenyl: Another related compound with two formyl groups on the biphenyl structure.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)dipicolinaldehyde is unique due to its specific substitution pattern, which allows for distinct reactivity and applications in materials science. Its ability to form covalent organic frameworks with hierarchical porosity sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H16N2O3 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
5-[3-(4-formylphenyl)-5-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C25H16N2O3/c28-14-17-1-3-18(4-2-17)21-9-22(19-5-7-24(15-29)26-12-19)11-23(10-21)20-6-8-25(16-30)27-13-20/h1-16H |
InChI Key |
RDICUCQVIUEUEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CN=C(C=C3)C=O)C4=CN=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)
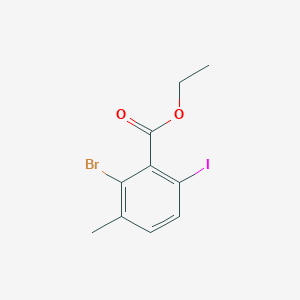
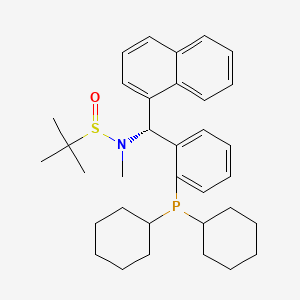
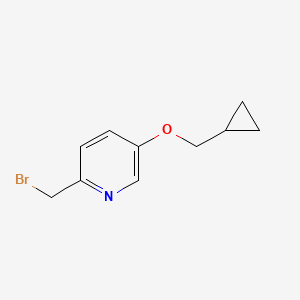
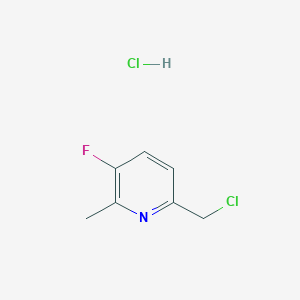

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
